molecular formula C21H18N4O3S2 B2417752 4-(N-benzyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1235635-80-9

4-(N-benzyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No. B2417752
CAS RN: 1235635-80-9
M. Wt: 438.52
InChI Key: JABWIRLOBZXELM-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Nonaqueous Capillary Electrophoresis

Nonaqueous capillary electrophoresis techniques have been developed for the separation of imatinib mesylate and related substances, demonstrating the method's effectiveness for quality control in pharmaceutical analysis (Ye et al., 2012).

Anticancer Drug Discovery

The discovery and development of small molecule inhibitors targeting histone deacetylases (HDACs) for cancer therapy have been significantly advanced by the synthesis of compounds related to 4-(N-benzyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide. These compounds, such as MGCD0103, show promising anticancer activity through the selective inhibition of HDACs (Zhou et al., 2008).

Antibacterial and Antitumor Agents

The synthesis of novel derivatives has demonstrated significant antibacterial activity against various bacterial strains and antitumor activity against cancer cell lines. These findings highlight the potential of thieno[2,3-d]pyrimidin-4-yl derivatives in developing new antimicrobial and anticancer therapies (Giri et al., 2017); (Hafez et al., 2017).

Molecular Interactions with Biomolecules

The interactions between novel p-hydroxycinnamic acid amides, including derivatives of thieno[2,3-d]pyrimidin-4-yl, and bovine serum albumin (BSA) have been explored through fluorescence and UV–vis spectral studies. This research provides insights into the binding mechanisms of these compounds to proteins, which is crucial for drug design and development (Meng et al., 2012).

Organic Synthesis and Medicinal Chemistry

Research has focused on the synthesis of novel spiro[pyrazolo[4,3-d]pyrimidinones and spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones, demonstrating their potential in medicinal chemistry due to their anti-proliferative properties and possible mechanisms of action involving the inhibition of sirtuins (Ismail et al., 2017).

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-25(13-15-5-3-2-4-6-15)30(27,28)17-9-7-16(8-10-17)20(26)24-19-18-11-12-29-21(18)23-14-22-19/h2-12,14H,13H2,1H3,(H,22,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABWIRLOBZXELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-benzyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

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